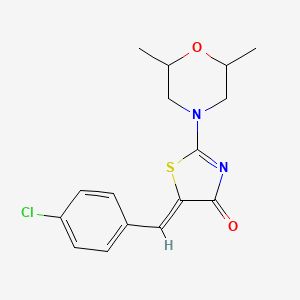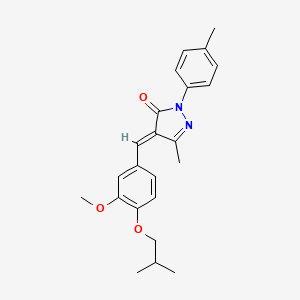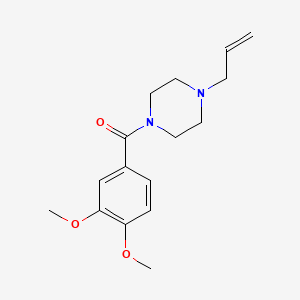![molecular formula C17H17F2N3O2S B5307419 1-acetyl-N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]-4-piperidinecarboxamide](/img/structure/B5307419.png)
1-acetyl-N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]-4-piperidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-acetyl-N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]-4-piperidinecarboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly known as DAPT and is a γ-secretase inhibitor.
作用機序
DAPT acts as a γ-secretase inhibitor, which means that it inhibits the activity of the γ-secretase enzyme. This enzyme is responsible for the cleavage of several membrane proteins, including the amyloid precursor protein (APP) and Notch. Inhibition of γ-secretase activity leads to a decrease in the production of amyloid beta and Notch intracellular domain (NICD), which are implicated in the development of Alzheimer's disease and cancer, respectively.
Biochemical and Physiological Effects:
DAPT has been shown to have several biochemical and physiological effects. In cancer research, DAPT has been shown to inhibit the proliferation, migration, and invasion of cancer cells. In Alzheimer's disease research, DAPT has been shown to decrease the production of amyloid beta and improve cognitive function in animal models. In cardiovascular disease research, DAPT has been shown to inhibit the formation of atherosclerotic plaques and decrease inflammation.
実験室実験の利点と制限
One advantage of using DAPT in lab experiments is its specificity for γ-secretase inhibition. This allows researchers to study the effects of γ-secretase inhibition without affecting other cellular processes. One limitation of using DAPT in lab experiments is its potential toxicity. DAPT has been shown to be toxic to some cell types at high concentrations, which can limit its use in certain experiments.
将来の方向性
There are several future directions for research on DAPT. One area of research is the development of more specific γ-secretase inhibitors that have fewer off-target effects. Another area of research is the combination of DAPT with other drugs to enhance its therapeutic effects. Additionally, further research is needed to fully understand the biochemical and physiological effects of DAPT in different disease contexts.
合成法
The synthesis of DAPT involves the reaction of piperidine-4-carboxylic acid with acetic anhydride to form 1-acetyl-4-piperidinecarboxylic acid. This intermediate is then reacted with 2,4-difluorophenyl isothiocyanate and ammonium hydroxide to form 1-acetyl-N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]-4-piperidinecarboxamide.
科学的研究の応用
DAPT has been extensively studied for its potential therapeutic applications in several diseases, including cancer, Alzheimer's disease, and cardiovascular disease. In cancer research, DAPT has shown promising results in inhibiting the growth and metastasis of cancer cells. In Alzheimer's disease research, DAPT has been shown to inhibit the production of amyloid beta, a protein that is implicated in the development of Alzheimer's disease. In cardiovascular disease research, DAPT has been shown to inhibit the formation of atherosclerotic plaques, which can lead to heart attacks and strokes.
特性
IUPAC Name |
1-acetyl-N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F2N3O2S/c1-10(23)22-6-4-11(5-7-22)16(24)21-17-20-15(9-25-17)13-3-2-12(18)8-14(13)19/h2-3,8-9,11H,4-7H2,1H3,(H,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVYWPEOBDUUAIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)C(=O)NC2=NC(=CS2)C3=C(C=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-fluorophenyl)-3-[1-(4-methoxyphenyl)-1H-pyrrol-2-yl]acrylonitrile](/img/structure/B5307340.png)

![2-[(5-cyclopentyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5307354.png)
![{1-(2-methylpyrimidin-4-yl)-4-[2-(trifluoromethyl)benzyl]piperidin-4-yl}methanol](/img/structure/B5307360.png)
![4-[(4-methoxyphenyl)carbonothioyl]-2,6-dimethylmorpholine](/img/structure/B5307364.png)
![2-[(3'R*,4'R*)-3',4-dihydroxy-1,4'-bipiperidin-1'-yl]nicotinonitrile](/img/structure/B5307367.png)

![N-(4-chlorobenzyl)-2-[4-(2,3-dimethylphenyl)-1-piperazinyl]acetamide](/img/structure/B5307376.png)
![5-{4-[(2,4-dimethylphenyl)amino]phthalazin-1-yl}-2-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide](/img/structure/B5307387.png)
![rel-(1S,3R)-3-amino-N-[(6-methoxy-1H-benzimidazol-2-yl)methyl]cyclopentanecarboxamide dihydrochloride](/img/structure/B5307389.png)
![3-amino-N-{[2-(3,4-difluorophenoxy)pyridin-3-yl]methyl}-2-methylpropanamide](/img/structure/B5307391.png)
![N-{2-[(4-methoxybenzoyl)amino]-3-phenylacryloyl}alanine](/img/structure/B5307421.png)
![(3-endo)-8-{[5-methyl-2-(2-naphthyl)-1,3-oxazol-4-yl]methyl}-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B5307436.png)
